molecular formula C16H12BrN5O B3727605 2-amino-4-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[2,1-b]quinazolin-6-one

2-amino-4-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[2,1-b]quinazolin-6-one

Cat. No. B3727605
M. Wt: 370.20 g/mol
InChI Key: OTQAZOFDWDHJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[2,1-b]quinazolin-6-one is a chemical compound with potential applications in scientific research. This compound is a triazinoquinazoline derivative and has been found to possess interesting biochemical and physiological properties. In

Mechanism of Action

The exact mechanism of action of 2-amino-4-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[2,1-b]quinazolin-6-one is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins involved in cellular processes. For example, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have demonstrated its antitumor activity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-4-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[2,1-b]quinazolin-6-one in lab experiments is its potential as a lead compound for the development of new drugs. Its diverse range of biological activities makes it an attractive candidate for further investigation. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for research on 2-amino-4-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[2,1-b]quinazolin-6-one. One area of investigation could be to further explore its antitumor activity and potential as a chemotherapeutic agent. Another direction could be to investigate its potential as an anti-inflammatory or antimicrobial agent. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential drug targets.

Scientific Research Applications

2-amino-4-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[2,1-b]quinazolin-6-one has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit antitumor, anti-inflammatory, and antimicrobial activities. It has also been investigated for its potential as a lead compound for the development of new drugs.

properties

IUPAC Name

2-amino-4-(3-bromophenyl)-1,4-dihydro-[1,3,5]triazino[2,1-b]quinazolin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN5O/c17-10-5-3-4-9(8-10)13-20-15(18)21-16-19-12-7-2-1-6-11(12)14(23)22(13)16/h1-8,13H,(H3,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQAZOFDWDHJNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(N=C(NC3=N2)N)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-4-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[2,1-b]quinazolin-6-one
Reactant of Route 2
2-amino-4-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[2,1-b]quinazolin-6-one
Reactant of Route 3
2-amino-4-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[2,1-b]quinazolin-6-one
Reactant of Route 4
2-amino-4-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[2,1-b]quinazolin-6-one
Reactant of Route 5
2-amino-4-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[2,1-b]quinazolin-6-one
Reactant of Route 6
2-amino-4-(3-bromophenyl)-1,4-dihydro-6H-[1,3,5]triazino[2,1-b]quinazolin-6-one

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